Cas no 896618-51-2 (ethyl 3-(thiophene-3-carbonyl)benzoate)
ethyl 3-(thiophene-3-carbonyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- 3-(3-CARBOETHOXYBENZOYL)THIOPHENE
- ethyl 3-(thiophene-3-carbonyl)benzoate
- LogP
- DTXSID00641831
- MFCD07699016
- 896618-51-2
- AKOS016018732
-
- MDL: MFCD07699016
- Inchi: 1S/C14H12O3S/c1-2-17-14(16)11-5-3-4-10(8-11)13(15)12-6-7-18-9-12/h3-9H,2H2,1H3
- InChI Key: MWLWVVRTVMCXLS-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)C(C1=CC=CC(C(=O)OCC)=C1)=O
Computed Properties
- Exact Mass: 260.05071541Da
- Monoisotopic Mass: 260.05071541Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 316
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 71.6Ų
ethyl 3-(thiophene-3-carbonyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB362449-1 g |
3-(3-Carboethoxybenzoyl)thiophene, 97%; . |
896618-51-2 | 97% | 1g |
€954.60 | 2023-04-26 | |
| abcr | AB362449-2 g |
3-(3-Carboethoxybenzoyl)thiophene, 97%; . |
896618-51-2 | 97% | 2g |
€1400.00 | 2023-04-26 | |
| Fluorochem | 202322-1g |
3-(3-carboethoxybenzoyl)thiophene |
896618-51-2 | 97% | 1g |
£554.00 | 2022-02-28 | |
| Fluorochem | 202322-2g |
3-(3-carboethoxybenzoyl)thiophene |
896618-51-2 | 97% | 2g |
£837.00 | 2022-02-28 | |
| Fluorochem | 202322-5g |
3-(3-carboethoxybenzoyl)thiophene |
896618-51-2 | 97% | 5g |
£1702.00 | 2022-02-28 | |
| abcr | AB362449-1g |
3-(3-Carboethoxybenzoyl)thiophene, 97%; . |
896618-51-2 | 97% | 1g |
€953.10 | 2025-04-15 | |
| abcr | AB362449-2g |
3-(3-Carboethoxybenzoyl)thiophene, 97%; . |
896618-51-2 | 97% | 2g |
€1398.60 | 2025-04-15 | |
| A2B Chem LLC | AD84225-1g |
3-(3-Carboethoxybenzoyl)thiophene |
896618-51-2 | 97% | 1g |
$660.00 | 2024-04-19 | |
| A2B Chem LLC | AD84225-2g |
3-(3-Carboethoxybenzoyl)thiophene |
896618-51-2 | 97% | 2g |
$973.00 | 2024-04-19 | |
| A2B Chem LLC | AD84225-5g |
3-(3-Carboethoxybenzoyl)thiophene |
896618-51-2 | 97% | 5g |
$1932.00 | 2024-04-19 |
ethyl 3-(thiophene-3-carbonyl)benzoate Suppliers
ethyl 3-(thiophene-3-carbonyl)benzoate Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on ethyl 3-(thiophene-3-carbonyl)benzoate
Ethyl 3-(Thiophene-3-carbonyl)benzoate (CAS No. 896618-51-2): A Comprehensive Overview of Its Properties and Applications
In the realm of organic chemistry and pharmaceutical research, ethyl 3-(thiophene-3-carbonyl)benzoate (CAS No. 896618-51-2) has emerged as a compound of significant interest. This ester derivative, characterized by its unique thiophene and benzoate moieties, is widely utilized in synthetic chemistry and material science. Its molecular structure, combining a thiophene-3-carbonyl group with an ethyl benzoate fragment, offers versatile reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The growing demand for heterocyclic compounds like ethyl 3-(thiophene-3-carbonyl)benzoate is driven by their applications in drug discovery and functional materials. Researchers are particularly intrigued by its potential role in developing bioactive molecules and organic electronic materials. With the rise of green chemistry and sustainable synthesis methods, this compound’s efficient preparation and modification have become a hot topic in academic and industrial circles.
One of the key reasons for the popularity of ethyl 3-(thiophene-3-carbonyl)benzoate is its compatibility with modern catalytic reactions, such as cross-coupling and microwave-assisted synthesis. These methods align with the current trend toward atom-economical and energy-efficient processes. Additionally, its solubility in common organic solvents enhances its practicality in laboratory settings, making it a preferred choice for chemists.
From an SEO perspective, users frequently search for terms like "synthesis of ethyl 3-(thiophene-3-carbonyl)benzoate", "CAS 896618-51-2 applications", and "thiophene derivatives in pharmaceuticals". These queries reflect the compound’s relevance in cutting-edge research. Moreover, the increasing interest in custom synthesis and high-purity chemical intermediates underscores the importance of detailed technical data for this compound.
In material science, ethyl 3-(thiophene-3-carbonyl)benzoate is explored for its potential in organic semiconductors and photovoltaic devices. The thiophene ring’s electron-rich nature contributes to enhanced charge transport properties, a critical factor in developing next-generation optoelectronic materials. This aligns with the global push toward renewable energy and sustainable technologies, further elevating the compound’s profile.
Quality control and analytical characterization of ethyl 3-(thiophene-3-carbonyl)benzoate are also areas of focus. Techniques like HPLC, NMR, and mass spectrometry are commonly employed to ensure purity and consistency, addressing the needs of industries requiring high-performance chemicals. As regulatory standards tighten, reliable suppliers must provide comprehensive certificates of analysis (CoA) for this compound.
In summary, ethyl 3-(thiophene-3-carbonyl)benzoate (CAS No. 896618-51-2) stands out as a multifaceted compound with broad applications in pharmaceuticals, materials science, and synthetic chemistry. Its unique structure and reactivity continue to inspire innovation, making it a subject of ongoing research and commercial interest. For those seeking custom synthesis services or technical data, understanding its properties and potential is essential for leveraging its full capabilities.
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